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Compound of Interest

Compound Name: 3-Phenyl-2-propenal

Cat. No.: B7806391 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

trans-cinnamaldehyde, a key flavoring agent and fragrance material. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering valuable data for researchers, scientists, and professionals in drug

development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for trans-cinnamaldehyde

are presented below.

¹H NMR Data
The ¹H NMR spectrum of trans-cinnamaldehyde exhibits characteristic signals for its aromatic,

vinylic, and aldehydic protons. The data presented here was acquired in deuterated chloroform

(CDCl₃).
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aldehydic H 9.69 Doublet (d) 7.8

Vinylic H (adjacent to

C=O)
6.69

Doublet of Doublets

(dd)
16.0, 7.8

Vinylic H (adjacent to

phenyl)
7.49 Doublet (d) 16.0

Aromatic H 7.38 - 7.60 Multiplet (m) -

¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

trans-cinnamaldehyde molecule.

Carbon Assignment Chemical Shift (δ, ppm)

C=O (Aldehyde) 193.6

CH=CH (β-carbon) 152.6

Aromatic C (quaternary) 134.2

Aromatic CH 131.2

Aromatic CH 129.1

Aromatic CH 128.6

CH=CH (α-carbon) 128.4

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The IR spectrum of trans-cinnamaldehyde shows characteristic

absorption bands for its carbonyl, carbon-carbon double bond, and aromatic functionalities.
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Vibrational Mode Frequency (cm⁻¹) Intensity

Aromatic C-H Stretch 3060 - 3027 Medium

Aldehydic C-H Stretch 2818 Medium

C=O Stretch (Aldehyde) 1648 - 1746 Strong

C=C Stretch (Alkene) 1627 Strong

Aromatic C=C Stretch 1463 - 1627 Variable

Aromatic C-H Bending 1160 Strong

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The mass spectrum of trans-cinnamaldehyde provides

information about its molecular weight and fragmentation pattern.

m/z Relative Intensity (%) Assignment

132 74.8 [M]⁺ (Molecular Ion)

131 100.0 [M-H]⁺ (Base Peak)

103 54.5 [M-CHO]⁺

77 35.7 [C₆H₅]⁺

51 21.2 [C₄H₃]⁺

Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation:
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Approximately 10-20 mg of trans-cinnamaldehyde is accurately weighed and dissolved in

about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.

[1]

The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette.[1]

The NMR tube is capped and carefully wiped clean before being placed in the

spectrometer's sample holder.[1]

Data Acquisition:

The NMR spectrometer is locked onto the deuterium signal of the solvent to stabilize the

magnetic field.[1]

The magnetic field homogeneity is optimized through a process called shimming to ensure

sharp spectral lines.[1]

For ¹H NMR, the acquisition parameters, such as the number of scans, spectral width, and

relaxation delay, are set. A sufficient number of scans are acquired to achieve a good signal-

to-noise ratio.

For ¹³C NMR, a higher number of scans is typically required due to the lower natural

abundance of the ¹³C isotope.[2]

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):

Since trans-cinnamaldehyde is a liquid at room temperature, a thin film can be prepared

directly on a salt plate (e.g., NaCl or KBr).

A drop of the neat liquid is placed between two salt plates, which are then gently pressed

together to form a thin, uniform film.

Alternatively, for solid samples, a Nujol mull or a KBr pellet can be prepared.[3][4] For the

thin solid film method, a small amount of the solid is dissolved in a volatile solvent, a drop of

the solution is placed on a salt plate, and the solvent is allowed to evaporate.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/04%3A_Chemical_Speciation/4.02%3A_IR_Spectroscopy
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7806391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition:

A background spectrum of the empty sample compartment is recorded.

The prepared sample (thin film, mull, or pellet) is placed in the sample holder of the FT-IR

spectrometer.

The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The instrument

measures the absorption of infrared radiation at different frequencies.[6]

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:

A small amount of the trans-cinnamaldehyde sample is introduced into the mass

spectrometer. For volatile liquids, this can be done via direct injection or through a gas

chromatograph (GC-MS).[7]

Ionization and Analysis:

In the ion source, the sample molecules are bombarded with a high-energy beam of

electrons (typically 70 eV), which causes the ejection of an electron from the molecule,

forming a molecular ion ([M]⁺).[8][9]

The high energy of the electron beam also causes the molecular ion to fragment into smaller,

positively charged ions and neutral radicals.[7][8]

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or a

magnetic sector).[8][10]

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8][10]

A detector records the abundance of each ion at a specific m/z value, generating the mass

spectrum.[8][9]

Visualizations
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The following diagrams illustrate the workflow of spectroscopic analysis and the fragmentation

pathway of trans-cinnamaldehyde.
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Caption: General workflow for spectroscopic analysis of an organic compound.
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Caption: Key fragmentation pathways of trans-cinnamaldehyde in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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